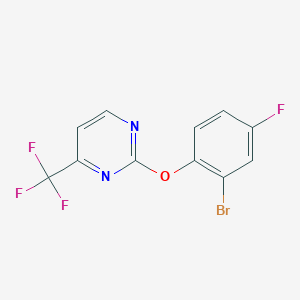

2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine

Descripción general

Descripción

2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine (2-BFPT) is a compound of interest in the scientific community due to its unique properties and potential applications in a variety of fields. 2-BFPT is a trifluoromethylated pyrimidine derivative, which is a type of heterocyclic compound that can be found in a variety of biological molecules, such as nucleic acids and proteins. The compound has been studied in the context of drug design, materials science, and biochemistry.

Aplicaciones Científicas De Investigación

Cancer Research

Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are widely used in cancer treatment, treating over 2 million patients annually. Research focuses on synthesizing these compounds, including radioactive and stable isotope incorporation, to understand their metabolism and biodistribution. Studies also explore their mechanism of action, particularly how they interfere with nucleic acid structure and function, offering insights into their application in personalized medicine (Gmeiner, 2020).

Inflammation and Kinase Inhibition

Pyrimidines are explored for their role in inhibiting p38 mitogen-activated protein (MAP) kinase, a key player in proinflammatory cytokine release. The design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds show potential in creating selective inhibitors for therapeutic interventions in inflammation-related diseases (Scior et al., 2011).

Optoelectronic Materials

Research into quinazolines and pyrimidines extends to their use in optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights their potential in the creation of advanced optoelectronic devices (Lipunova et al., 2018).

Optical Sensors

Pyrimidine derivatives serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as optical sensors. They have been applied in detecting various analytes, showcasing the versatility of pyrimidines in sensor technology (Jindal & Kaur, 2021).

Anti-inflammatory Research

Pyrimidines show significant anti-inflammatory effects by inhibiting the expression and activity of vital inflammatory mediators. This suggests their potential in developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).

Propiedades

IUPAC Name |

2-(2-bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF4N2O/c12-7-5-6(13)1-2-8(7)19-10-17-4-3-9(18-10)11(14,15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWOYASXOGSQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)OC2=NC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)

![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)